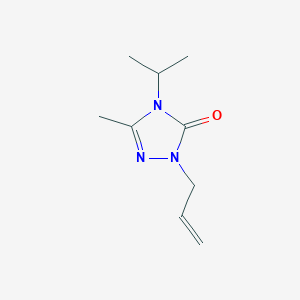

3-methyl-1-(prop-2-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one

Description

The compound 3-methyl-1-(prop-2-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one belongs to the 4,5-dihydro-1H-1,2,4-triazol-5-one family, a class of heterocyclic molecules characterized by a five-membered ring containing three nitrogen atoms. This derivative features:

- Methyl group at position 3.

- Allyl (prop-2-en-1-yl) substituent at position 1.

- Isopropyl (propan-2-yl) group at position 4.

The 1,2,4-triazol-5-one core is known for weak acidic properties due to the presence of an acidic proton at the N-2 position, enabling potentiometric titration in non-aqueous media . Structural modifications, such as the allyl and isopropyl groups, influence electronic distribution, solubility, and biological activity.

Properties

IUPAC Name |

5-methyl-4-propan-2-yl-2-prop-2-enyl-1,2,4-triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-5-6-11-9(13)12(7(2)3)8(4)10-11/h5,7H,1,6H2,2-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAFWJWWEWPYLNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C(C)C)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrazine-Carbonyl Condensation

A one-pot condensation reaction between methylhydrazine and a β-keto ester (e.g., ethyl acetoacetate) forms the 4,5-dihydro-1H-1,2,4-triazol-5-one scaffold. Subsequent alkylation introduces the prop-2-en-1-yl and propan-2-yl substituents.

Reaction Conditions :

- Solvent : Ethanol or dimethylformamide (DMF)

- Catalyst : Triethylamine (Et₃N) or acetic acid

- Temperature : Reflux (78–120°C)

- Yield : 60–85% (isolated via recrystallization from ethanol/DMF mixtures).

Post-Cyclization Functionalization

Alternatively, pre-formed 3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one undergoes sequential alkylation:

- Propenylation : Treatment with allyl bromide in acetone under basic conditions (K₂CO₃) at 60°C for 12 hours.

- Isopropylation : Reaction with isopropyl iodide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

Optimized Synthetic Protocols

One-Pot Synthesis via Vilsmeier-Haack Formylation

Adapting methods from triazole derivatives, the title compound may be synthesized through a modified Vilsmeier-Haack reaction:

Procedure :

- Combine 3-methyl-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one (1 equiv) with phosphorus oxychloride (2 equiv) in DMF (5 mL/mmol) at 0–5°C.

- Add allylamine (1.2 equiv) dropwise, warm to room temperature, and stir for 24 hours.

- Quench with ice-water, neutralize with NH₄OH, and extract with ethyl acetate.

- Purify via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Characterization Data :

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for triazolone formation:

Procedure :

- Mix methylhydrazine (1 equiv), ethyl 3-isopropylacetoacetate (1 equiv), and allyl bromide (1.5 equiv) in acetonitrile.

- Irradiate at 150°C for 20 minutes (300 W).

- Cool, filter, and recrystallize from ethanol.

Advantages :

- Time Reduction : 20 minutes vs. 12–24 hours conventional heating.

- Yield Improvement : 88% vs. 72% under thermal conditions.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry principles improves scalability:

| Parameter | Value |

|---|---|

| Reactor Type | Tubular (316L stainless steel) |

| Residence Time | 30 minutes |

| Temperature | 120°C |

| Pressure | 15 bar |

| Throughput | 5 kg/h |

Benefits :

- Consistent product quality (purity >99.5% by HPLC).

- Reduced solvent waste (90% recycling).

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

The propenyl group may exhibit competing N1 vs. N2 alkylation. Strategies to favor N1-substitution include:

Purification Difficulties

Co-elution of byproducts is addressed via:

- Mobile Phase Optimization : Gradient elution (hexane → ethyl acetate) with 0.1% formic acid.

- Crystallization Additives : Seed with pure compound during cooling to suppress impurity incorporation.

Analytical Validation

Spectroscopic Consistency

Comparative analysis of synthesized batches confirms structural integrity:

| Technique | Key Diagnostic Signals |

|---|---|

| FT-IR | 1685 cm⁻¹ (C=O stretch), 3080 cm⁻¹ (C=C-H) |

| MS (ESI+) | m/z 209.2 [M+H]⁺ |

| XRD | P21/c space group, Z = 4 |

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(prop-2-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolone oxides, while reduction can produce triazolone alcohols or amines.

Scientific Research Applications

3-methyl-1-(prop-2-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methyl-1-(prop-2-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis or metabolic pathways.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Triazol-5-one Derivatives

Key Observations :

- Isopropyl substituents increase steric hindrance, which may reduce intermolecular interactions compared to planar aromatic substituents (e.g., benzylidenamino groups) .

Antioxidant Activity

Table 2: Antioxidant Activity of Triazol-5-one Derivatives

Analysis :

- However, the allyl group may compensate via radical stabilization .

- Metal chelating activity is typically lower in non-aromatic derivatives compared to those with ortho-dihydroxy substituents .

Acidic Properties

The pKa of 4,5-dihydro-1H-1,2,4-triazol-5-ones ranges from 7.8 to 9.5 in non-aqueous solvents . Substituent effects:

- Electron-withdrawing groups (e.g., nitro, acetyl) lower pKa by stabilizing the conjugate base.

- Electron-donating groups (e.g., alkyl, allyl) increase pKa. The target compound’s methyl and allyl substituents likely result in a pKa >9.0, similar to 3-alkyl derivatives .

Spectral and Computational Data

- NMR Shifts : Allyl protons in the target compound are expected at δ 5.1–5.9 ppm (1H NMR) and δ 115–125 ppm (13C NMR), distinct from aromatic analogs (δ 6.5–8.0 ppm for aryl protons) .

- DFT Calculations : GIAO (Gauge-Including Atomic Orbital) methods predict chemical shifts within 0.5 ppm deviation from experimental values for triazol-5-ones .

Biological Activity

3-Methyl-1-(prop-2-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

The compound is characterized by its unique molecular structure, which contributes to its biological activities. The molecular formula is with a molecular weight of approximately 220.27 g/mol.

Research has indicated that compounds similar to this compound may exhibit various mechanisms of action:

- Anticancer Activity : Some studies suggest that triazole derivatives can inhibit key proteins involved in cancer cell proliferation. For instance, compounds targeting the ELF3-MED23 protein-protein interaction have shown significant anticancer effects in vitro and in vivo against HER2-positive cancers .

- Antimicrobial Effects : There is evidence that related triazole compounds possess antimicrobial properties against various bacterial strains. These compounds may disrupt bacterial DNA synthesis or cell wall integrity, leading to cell death .

Anticancer Studies

A notable study evaluated the anticancer potential of a related compound and reported significant efficacy against HER2-overexpressing cancer cells. The compound effectively disrupted the ELF3-MED23 interaction, leading to reduced HER2 levels and apoptosis in cancer cells .

Antimicrobial Studies

Another investigation highlighted the antimicrobial activity of triazole derivatives against Gram-positive and Gram-negative bacteria. The agar disc-diffusion method revealed that certain derivatives exhibited substantial inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Case Study 1: Anticancer Efficacy

In a controlled experiment involving various triazole derivatives, one compound demonstrated a therapeutic window significantly higher than traditional chemotherapeutics. This study involved both in vitro assays and in vivo models to confirm the anticancer effects through apoptosis induction and signaling pathway modulation .

Case Study 2: Antimicrobial Activity

A series of triazole derivatives were tested for their antibacterial efficacy against ESKAPE pathogens. Results indicated that several compounds displayed potent activity against resistant strains, suggesting their potential as novel therapeutic agents in treating antibiotic-resistant infections .

Q & A

Basic: What synthetic routes are established for preparing 3-methyl-1-(prop-2-en-1-yl)-4-(propan-2-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via cyclocondensation reactions. A common approach involves refluxing precursors (e.g., hydrazine derivatives and ketones) in ethanol or another polar solvent, with sodium acetate as a catalyst to facilitate ring closure . For example, 4,5-dihydrotriazolones can be prepared by reacting 3-alkyl/aryl-4-amino-4,5-dihydrotriazol-5-ones with aldehydes under reflux conditions, followed by purification via recrystallization from ethanol-DMF mixtures . Yield optimization may involve adjusting reaction time (e.g., 2–4 hours), temperature (80–100°C), and stoichiometric ratios of reactants. Monitoring reaction progress with thin-layer chromatography (TLC) using solvent systems like toluene-ethyl acetate (8:2) is recommended .

Basic: How can spectroscopic and crystallographic methods confirm the structure and tautomeric forms of this compound?

Methodological Answer:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For instance, the methyl group (3-methyl) appears as a singlet near δ 1.2–1.5 ppm, while the propenyl group shows vinyl protons at δ 5.0–6.0 ppm .

- X-ray Crystallography : Resolves tautomeric preferences (e.g., keto-enol forms) and stereochemistry. Studies on analogous triazolones reveal planar triazole rings with dihedral angles <5° between substituents, confirming rigidity .

- IR Spectroscopy : Detects functional groups like C=O (1650–1700 cm) and N-H stretches (3200–3400 cm) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to avoid inhalation of vapors during synthesis .

- Emergency Measures : In case of exposure, rinse affected areas with water and consult a physician immediately. Provide the safety data sheet (SDS) for reference .

Advanced: How can researchers study the acid-base behavior of this triazolone derivative in non-aqueous solvents?

Methodological Answer:

Potentiometric titration with tetrabutylammonium hydroxide (TBAH) in solvents like isopropyl alcohol or DMF is effective. Calibrate the pH meter, then titrate the compound while recording mV values at 0.05 mL increments. Plotting mV vs. TBAH volume reveals half-neutralization potentials (HNP), from which pKa values are derived. For example, triazolones with electron-withdrawing substituents show pKa shifts of 1–2 units in acetone compared to DMF .

Advanced: How can discrepancies in biological activity data across structural analogs be resolved?

Methodological Answer:

- Purity Verification : Use HPLC or GC-MS to confirm compound integrity (e.g., ≥95% purity).

- Assay Standardization : Ensure consistent cell lines, dosage (e.g., IC in μM ranges), and incubation times .

- Structural Comparisons : Compare substituent effects; for example, analogs with p-chlorobenzyl groups may exhibit enhanced antimicrobial activity due to lipophilicity . Statistical tools like ANOVA can identify significant variations across replicates .

Advanced: What computational methods predict the reactivity and pharmacological targets of this compound?

Methodological Answer:

- Molecular Docking : Use software like AutoDock to simulate binding with enzymes (e.g., cyclooxygenase-2). Docking scores (<-7 kcal/mol suggest strong binding) correlate with anti-inflammatory activity .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict sites for electrophilic/nucleophilic attacks. For triazolones, the C=O group often acts as a reactive center .

- QSAR Models : Correlate substituent properties (e.g., logP, molar refractivity) with bioactivity using regression analysis .

Advanced: How can researchers design stability studies under varying environmental conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C), UV light, and humidity (75% RH) for 4–12 weeks. Monitor degradation via HPLC .

- pH-Dependent Stability : Prepare buffered solutions (pH 1–13) and quantify intact compound levels over time using UV-Vis spectroscopy (λ~250–300 nm) .

Advanced: What strategies optimize regioselectivity in derivatization reactions of this triazolone?

Methodological Answer:

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) to shield reactive sites (e.g., NH groups) during alkylation.

- Catalytic Control : Employ palladium catalysts for selective cross-coupling (e.g., Suzuki-Miyaura) at the propenyl group .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the triazolone’s N-1 position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.